Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorothiophene Moiety: The 5-chlorothiophene-2-yl group can be introduced via a halogenation reaction, where thiophene is treated with a chlorinating agent.
Acetamido Group Addition: The acetamido group is typically introduced through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the thiazole ring and the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogens, nucleophiles like amines and alcohols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.
Biology: It may serve as a probe or tool compound in biological studies to investigate the role of thiazole derivatives in biological systems.
Medicine: Due to its potential biological activities, the compound could be explored as a lead compound in drug discovery, particularly for its antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring and the chlorothiophene moiety may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate can be compared with other thiazole derivatives, such as:
Benzothiazole: A simpler thiazole derivative with a wide range of biological activities.
Thiazolidinone: Another thiazole-based compound known for its antimicrobial and anti-inflammatory properties.
Thiazole Orange: A fluorescent dye used in biological research.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
methyl 2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S2/c1-21-14(20)8-2-4-10-11(6-8)23-15(17-10)18-13(19)7-9-3-5-12(16)22-9/h2-6H,7H2,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWNSSARLIDISJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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